molecular formula C15H19N3O4 B13087551 Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B13087551
M. Wt: 305.33 g/mol
InChI Key: IZQKUMXBSJFGRD-UHFFFAOYSA-N
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Description

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound’s structure includes an imidazo[1,2-a]pyridine core, which is functionalized with various substituents, making it a versatile molecule for various applications.

Preparation Methods

The synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the following steps:

Chemical Reactions Analysis

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s desired effects .

Comparison with Similar Compounds

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly impact their chemical properties and applications. The unique combination of substituents in this compound makes it particularly valuable for specific applications in medicinal chemistry and organic synthesis.

Biological Activity

Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound characterized by its imidazo[1,2-a]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), which plays a significant role in various diseases, including cancer and neurological disorders. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₉N₃O₄, with a molecular weight of approximately 305.33 g/mol. The presence of the imidazo and pyridine rings suggests significant biological activity related to RNA methylation processes and gene expression modulation.

Inhibition of METTL3

Research indicates that this compound acts as an inhibitor of METTL3, affecting RNA methylation and influencing gene expression associated with proliferative disorders. The inhibition of METTL3 may lead to alterations in cellular functions that are crucial for the progression of various diseases.

Pharmacological Properties

A comprehensive review of imidazo[1,2-a]pyridine derivatives shows a wide range of biological activities:

  • Anticancer : Compounds with similar structures have demonstrated significant anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial : The imidazo[1,2-a]pyridine scaffold has been associated with antibacterial and antifungal properties.
  • Neurological Effects : Some derivatives exhibit neuroprotective effects, suggesting potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance biological activity. Key findings include:

  • Functional Group Modifications : The introduction of various functional groups can significantly affect the potency and selectivity of the compound against specific biological targets.
  • Molecular Docking Studies : These studies provide insights into how this compound interacts at the molecular level with METTL3 and other proteins involved in cellular signaling pathways.

Case Studies

Recent studies have highlighted the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Cancer Research : A study demonstrated that similar compounds exhibited IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity.
  • Neuroprotection : Research on imidazo[1,2-a]pyridine analogs showed protective effects against neurodegeneration in animal models.

Comparative Analysis

Compound NameStructureUnique Features
Methyl 3-bromo-2-(((tert-butoxycarbonyl)(methyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylateStructureIncorporates bromine which may enhance reactivity
Methyl 3-(aminomethyl)imidazo[1,2-a]pyridine-6-carboxylateStructureDirectly exposes amino functionality for further reactions
Methyl 4-(tert-butoxycarbonyl)aminomethylpyridine-2-carboxylateStructureFeatures a pyridine instead of imidazole

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-6-carboxylate

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)17-8-11-7-16-12-6-5-10(9-18(11)12)13(19)21-4/h5-7,9H,8H2,1-4H3,(H,17,20)

InChI Key

IZQKUMXBSJFGRD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C2N1C=C(C=C2)C(=O)OC

Origin of Product

United States

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